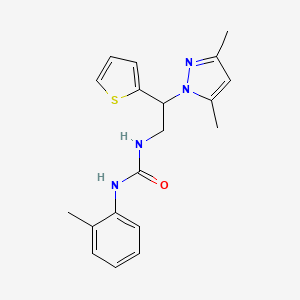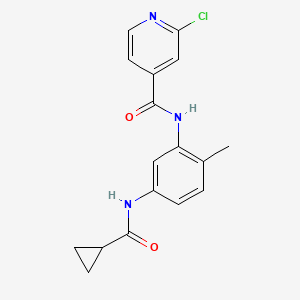
(Z)-5-((1H-indol-3-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-((1H-indol-3-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one is a complex organic compound that features an indole moiety, a morpholine ring, and a thioxothiazolidinone core
Métodos De Preparación
The synthesis of (Z)-5-((1H-indol-3-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The key steps include:
Formation of the thioxothiazolidinone core: This is usually achieved through the reaction of a thioamide with a halogenated ketone.
Introduction of the indole moiety: This step involves the condensation of the thioxothiazolidinone core with an indole derivative under basic conditions.
Attachment of the morpholinopropyl group: This is typically done through nucleophilic substitution reactions, where the morpholine ring is introduced via a propyl linker.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure consistency and purity.
Análisis De Reacciones Químicas
(Z)-5-((1H-indol-3-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The indole and morpholine groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Z)-5-((1H-indol-3-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of (Z)-5-((1H-indol-3-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to certain protein sites, while the thioxothiazolidinone core can interact with nucleophilic centers in biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar compounds include other thioxothiazolidinones and indole derivatives. For example:
Thiazolidinediones: These compounds share a similar core structure but differ in their substituents, leading to different biological activities.
Indole-3-carbinol: This compound features an indole moiety and is known for its anticancer properties, but lacks the thioxothiazolidinone core.
The uniqueness of (Z)-5-((1H-indol-3-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-(3-morpholin-4-ylpropyl)-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c23-18-17(12-14-13-20-16-5-2-1-4-15(14)16)26-19(25)22(18)7-3-6-21-8-10-24-11-9-21/h1-2,4-5,12-13,23H,3,6-11H2/b14-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHVBMDFJHXLDQ-WYMLVPIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-ethyl 4-(2-((2-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2381662.png)

![4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2381664.png)







![2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2381678.png)



